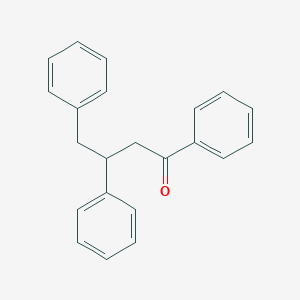
1-Butanone, 1,3,4-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanone, 1,3,4-triphenyl- is an organic compound characterized by the presence of a butanone group attached to three phenyl groups at the 1, 3, and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butanone, 1,3,4-triphenyl- can be synthesized through various organic reactions. One common method involves the reaction of 1,3,4-triphenyl-1-butanone with appropriate reagents under controlled conditions. The synthesis typically requires the use of solvents such as dichloromethane or chloroform and may involve catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of 1-Butanone, 1,3,4-triphenyl- often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced equipment and precise control of reaction parameters. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butanone, 1,3,4-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Butanone, 1,3,4-triphenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Butanone, 1,3,4-triphenyl- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may participate in metabolic pathways, signaling cascades, and other biochemical processes
Vergleich Mit ähnlichen Verbindungen
- 1-Butanone, 4-hydroxy-2-methyl-1,3,4-triphenyl-
- 1,3,5-Triphenylbenzene
- 2,3,5-Triphenylthiophene
Comparison: 1-Butanone, 1,3,4-triphenyl- is unique due to its specific structural arrangement and the presence of three phenyl groups attached to the butanone backbone. This structural configuration imparts distinct chemical and physical properties, differentiating it from other similar compounds .
Eigenschaften
CAS-Nummer |
24892-77-1 |
|---|---|
Molekularformel |
C22H20O |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
1,3,4-triphenylbutan-1-one |
InChI |
InChI=1S/C22H20O/c23-22(20-14-8-3-9-15-20)17-21(19-12-6-2-7-13-19)16-18-10-4-1-5-11-18/h1-15,21H,16-17H2 |
InChI-Schlüssel |
JEYCQIWSEWTHDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


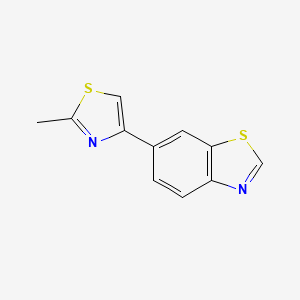
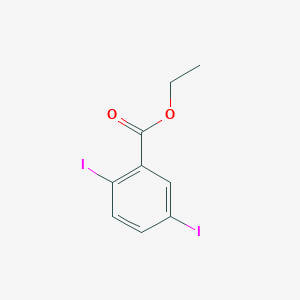
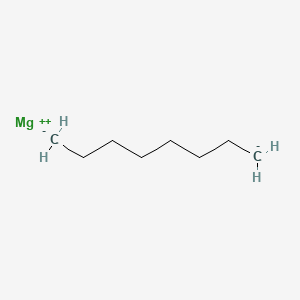
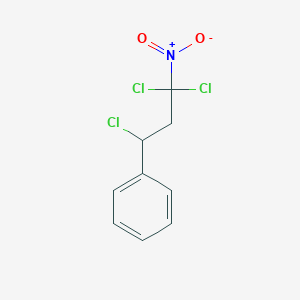
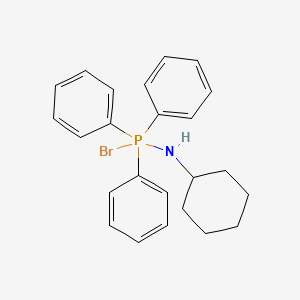
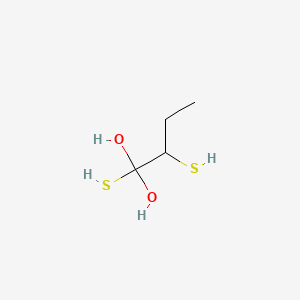
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
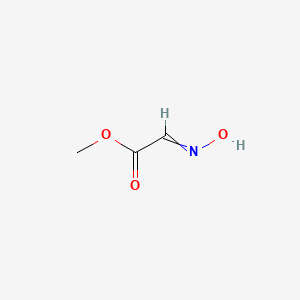

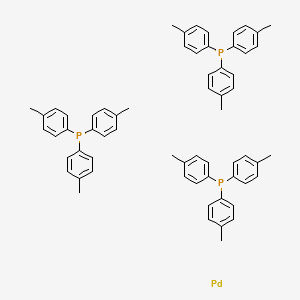
![N'-[(E)-1,2-diphenylethenyl]benzenecarboximidamide](/img/structure/B14684381.png)

![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)

